(3-methoxy-2-methyl-2H-indazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-19-15(22-2)12-4-3-10(7-13(12)18-19)14(21)20-8-11(9-20)23-16-17-5-6-24-16/h3-7,11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJFCCXGYKXWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CC(C3)OC4=NC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxy-2-methyl-2H-indazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the indazole and thiazole intermediates. One common method involves the Fischer indole synthesis for the indazole ring, which uses phenylhydrazine and a ketone under acidic conditions . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis of intermediates.
Chemical Reactions Analysis
Types of Reactions
(3-methoxy-2-methyl-2H-indazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, which are structurally related to the compound . Thiazole derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 7.8 µg/mL . The presence of the thiazole moiety in the compound may contribute similarly to its antimicrobial efficacy.
Anticonvulsant Activity
Research on related thiazole compounds indicates potential anticonvulsant effects. For instance, certain thiazole derivatives have shown promising results in animal models for epilepsy, suggesting that similar structures could yield beneficial pharmacological profiles . The specific mechanism of action for these compounds often involves modulation of neurotransmitter systems, which could be investigated further for the title compound.
Antimycobacterial Activity
There is growing interest in compounds that target Mycobacterium tuberculosis (Mtb). Studies on imidazo-thiazole derivatives have shown selective inhibition against Mtb strains, with IC50 values indicating potent activity . The structural similarity between these compounds and the title compound suggests it may also possess similar antimycobacterial properties.
Synthetic Methodologies
The synthesis of (3-methoxy-2-methyl-2H-indazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step reactions that include:
- Formation of Indazole Derivatives : Indazole derivatives are synthesized through cyclization reactions involving hydrazine and appropriate carbonyl compounds.
- Thiazole Synthesis : Thiazoles can be prepared from α-halo ketones and thioamide derivatives, often employing base-catalyzed reactions.
- Coupling Reactions : The final compound is formed through a coupling reaction between the synthesized indazole and thiazole components, often facilitated by coupling agents or catalysts under controlled conditions.
Structural Characteristics
The crystal structure of related indazole compounds has been studied extensively, revealing important information about their geometric configurations and functional group orientations. For instance, the indazole ring typically exhibits coplanarity with substituents influencing the electronic properties of the molecule . Understanding these structural features is crucial for predicting the reactivity and biological activity of the compound.
Case Study 1: Antimicrobial Evaluation
A series of thiazole-containing compounds were evaluated for their antimicrobial properties against various bacterial strains. The results indicated that modifications on the thiazole ring significantly impacted activity, leading to MIC values comparable to established antibiotics .
Case Study 2: Anticonvulsant Screening
In a study assessing anticonvulsant activity, several thiazole derivatives were tested using a pentylenetetrazole-induced seizure model in rodents. Compounds with similar structural motifs to this compound showed protective effects against seizures, warranting further investigation into their mechanisms .
Mechanism of Action
The mechanism of action of (3-methoxy-2-methyl-2H-indazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The indazole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may enhance binding affinity and specificity. These interactions can lead to the inhibition of key pathways involved in disease progression, such as cell proliferation in cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a systematic comparison with structurally or functionally related molecules:
Structural Analogues
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Structural features: Replaces indazole with pyrazole and substitutes azetidine with a thiophene ring. Key differences: Lacks the azetidine-thiazolyloxy group, reducing conformational rigidity. Biological activity: Primarily explored for synthetic utility rather than therapeutic applications.
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4e) Structural features: Contains a benzo[d]thiazole core linked to dihydroisoquinoline via a methanone bridge. Key differences: Larger aromatic systems (dihydroisoquinoline vs. indazole) may reduce blood-brain barrier penetration. Biological activity: Reported as a multitarget ligand for neurological disorders.
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Structural features : Benzothiazole-pyrazole hybrid with a formyl group.
- Key differences : Absence of azetidine and methoxy groups; formyl group increases reactivity.
- Biological activity : Antitumor and HIV-1 protease inhibition.
Functional Analogues
Alkyltrimethylammonium compounds
- Structural features : Quaternary ammonium salts with long alkyl chains.
- Key differences : Lack aromatic heterocycles but share surfactant-like properties.
- Applications : Used as antimicrobial agents; critical micelle concentration (CMC) values (e.g., 3.6–8.3 mM) correlate with solubility .
3-Ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one (3hf) Structural features: Benzothiazolone core with aryl-alkyl substituents. Key differences: Oxygenated benzothiazolone vs. methoxy-indazole; reduced nitrogen content. Biological activity: Not explicitly reported, but benzothiazolones are known for anti-inflammatory effects.
Research Findings and Implications
- Structural rigidity : The azetidine-thiazolyloxy group in the target compound likely enhances metabolic stability compared to flexible propoxy linkers in 4e .
- Electron-deficient cores : Thiazole and indazole moieties may improve target binding (e.g., kinase ATP pockets) relative to pyrazole-thiophene hybrids .
- Solubility challenges : Unlike quaternary ammonium compounds with measurable CMC values , the target compound’s hydrophobicity (due to aromatic systems) may require formulation optimization.
Biological Activity
The compound (3-methoxy-2-methyl-2H-indazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that combines an indazole moiety with a thiazole-containing azetidine. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, making it a candidate for pharmacological exploration.
Antitumor Activity
Recent studies have indicated that compounds containing indazole and thiazole derivatives exhibit significant antitumor properties. For instance, derivatives similar to the title compound have been shown to inhibit various cancer cell lines effectively. A study reported that indazole derivatives demonstrated IC50 values in the micromolar range against breast cancer cells (MCF-7 and MDA-MB-231) . The mechanisms involved include:
- Inhibition of cell proliferation
- Induction of apoptosis
- Modulation of key signaling pathways
Anti-inflammatory Effects
The compound's thiazole component is known for its anti-inflammatory properties. Research has demonstrated that thiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The proposed mechanism involves the suppression of NF-kB signaling pathways, which are critical in inflammatory responses.
Antimicrobial Activity
Preliminary screening of related compounds has shown promising antimicrobial activity against various bacterial strains. For example, derivatives with similar scaffolds have exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that the title compound may also possess antimicrobial properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | IC50 < 10 µM in MCF-7 cells | |
| Anti-inflammatory | Inhibition of TNF-α production | |
| Antimicrobial | Effective against E. coli |
Case Studies
- Antitumor Study : A derivative structurally similar to the title compound was tested on MDA-MB-231 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 5 µM, indicating potent antitumor activity .
- Inflammation Model : In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in paw edema compared to controls, supporting its anti-inflammatory potential .
Research Findings
In-depth research into the pharmacodynamics and pharmacokinetics of this compound is ongoing. Preliminary findings suggest that:
- The compound exhibits favorable solubility and stability profiles.
- It shows low toxicity in preliminary cytotoxicity assays.
Further studies are required to elucidate the full spectrum of biological activities and underlying mechanisms.
Q & A
Basic Question: What are the standard synthetic routes for constructing the indazole and azetidine-thiazole moieties in this compound?
Methodological Answer:
The indazole core can be synthesized via cyclization of substituted hydrazines with ortho-substituted ketones or aldehydes under acidic conditions . For the azetidine-thiazole fragment, a common approach involves reacting 3-hydroxyazetidine with 2-mercaptothiazole derivatives in the presence of a coupling agent (e.g., DCC or EDCI) to form the thioether linkage . Cyclocondensation of thioureas with formaldehyde and methylamine in ethanol under reflux (4–6 hours) has been reported for analogous azetidine-thiazole systems .
Advanced Question: How can researchers optimize the coupling efficiency between the indazole and azetidine-thiazole moieties?
Methodological Answer:
Optimization requires careful control of reaction conditions:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of the indazole intermediate.
- Catalysis: Use of DMAP (4-dimethylaminopyridine) as a catalyst improves nucleophilic substitution efficiency .
- Temperature: Reflux conditions (80–100°C) in ethanol or THF for 6–8 hours yield higher coupling efficiency .
- Monitoring: TLC (60% ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) ensures reaction completion .
Basic Question: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR: Assign methoxy (δ ~3.8 ppm) and azetidine ring protons (δ ~3.5–4.2 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the aromatic indazole region (δ 7.0–8.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 413.15) .
- IR Spectroscopy: Identify carbonyl (C=O, ~1680 cm⁻¹) and thiazole C-S (650–750 cm⁻¹) stretches .
Advanced Question: How can discrepancies in NMR data for the methoxy group’s electronic environment be resolved?
Methodological Answer:
- Variable Temperature NMR: Assess dynamic effects (e.g., hindered rotation of the methoxy group) by acquiring spectra at 25°C and −20°C .
- Computational Modeling: DFT calculations (B3LYP/6-31G* basis set) predict chemical shifts and compare with experimental data .
- Derivatization: Methylation or demethylation of the methoxy group followed by NMR analysis to confirm assignments .
Basic Question: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays:
- Cytotoxicity Screening: MTT assay in HEK-293 or HeLa cell lines (IC50 determination) .
- Solubility Testing: Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
Advanced Question: What strategies enhance aqueous solubility without compromising bioactivity?
Methodological Answer:
- Salt Formation: React with hydrochloric acid or sodium hydroxide to form water-soluble salts .
- Prodrug Design: Introduce phosphate or glycoside groups at the methoxy position for hydrolytic activation .
- Co-Solvent Systems: Use ethanol/PBS (10:90 v/v) or cyclodextrin inclusion complexes .
Basic Question: How can the compound’s stability under varying pH and temperature be confirmed?
Methodological Answer:
- Forced Degradation Studies:
- Thermal Stability: TGA/DSC analysis (10°C/min ramp) identifies decomposition temperatures .
Advanced Question: What computational approaches predict binding affinity to target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes .
- QSAR Modeling: Train models on indazole-thiazole derivatives to correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
